Triptolidenol analog 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triptolidenol analog 1 involves the hydroxylation of triptolide. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP81AM1, which facilitates the C-15 hydroxylation of dehydroabietic acid . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the stability and yield of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction of raw materials from Tripterygium wilfordii, followed by organic solvent extraction and chromatographic isolation of the desired diterpene lactone compounds . This method ensures the purity and consistency of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Triptolidenol analog 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying pharmacological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s bioactivity.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of new analogs with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique pharmacological profiles .
Scientific Research Applications
Triptolidenol analog 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of diterpenes.
Mechanism of Action
The mechanism of action of triptolidenol analog 1 involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting NF-κB Pathway: This leads to reduced expression of pro-inflammatory cytokines and enzymes.
Inducing Apoptosis: The compound promotes cell death in cancer cells by activating caspases and disrupting mitochondrial function.
Modulating Immune Response: It suppresses the activity of immune cells, thereby reducing inflammation and autoimmune reactions.
Comparison with Similar Compounds
Similar Compounds
Triptolide: The parent compound of triptolidenol analog 1, known for its potent anti-cancer and immunosuppressive activities.
Celastrol: Another bioactive diterpene from Tripterygium wilfordii with similar pharmacological properties.
Triptonide: A derivative with reversible male contraceptive effects.
Uniqueness
Triptolidenol analog 1 is unique due to its specific hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive effects compared to its parent compound, triptolide . This makes it a valuable compound for developing targeted therapies with reduced toxicity.
Properties
Molecular Formula |
C29H29FO8 |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-7-(2-hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C29H29FO8/c1-25(2,33)28-21(37-28)22-29(38-22)26(3)11-10-16-17(13-34-23(16)32)18(26)12-19-27(29,36-19)24(28)35-20(31)9-6-14-4-7-15(30)8-5-14/h4-9,18-19,21-22,24,33H,10-13H2,1-3H3/b9-6+/t18-,19-,21-,22-,24-,26-,27+,28-,29+/m0/s1 |
InChI Key |
FVQHGGQECDTHSW-YZAYWNIQSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5OC(=O)/C=C/C8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |
Canonical SMILES |
CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5OC(=O)C=CC8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |
Origin of Product |
United States |
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